Thiolane-2-carbohydrazide
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Overview
Description
Mechanism of Action
Target of Action
Thiolane-2-carbohydrazide is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . .
Mode of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their diverse pharmacological properties . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . The specific effects of this compound at the molecular and cellular level are areas of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolane-2-carbohydrazide can be synthesized through the reaction of thiolane-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs in an alcoholic solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Thiolane-2-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiolane derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Thiolane-2-sulfoxide, thiolane-2-sulfone.
Reduction: Thiolane derivatives with different functional groups.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Thiolane-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Thiolane-2-carboxylic acid: A precursor in the synthesis of thiolane-2-carbohydrazide.
Thiocarbohydrazide: A related compound with similar chemical properties.
Carbohydrazide: Another related compound used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which combines the thiolane ring with a carbohydrazide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
thiolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHDBCCCNTZLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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